1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile
Overview
Description
The compound “1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile” is a complex organic molecule. It contains an aminophenyl group, a 1,2,4-triazole ring, and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Characterization
A notable application involves the synthesis of novel compounds with significant properties. For instance, triazolotriazine carbonitriles have been synthesized and evaluated as candidates for insensitive high explosives due to their high density, thermal stability, and insensitivity to impact, friction, and electrical discharge (Snyder et al., 2017). Additionally, derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized, showcasing antimicrobial activities (Al‐Azmi & Mahmoud, 2020).
Corrosion Inhibition
Research into corrosion inhibition for mild steel in acidic environments has identified 2-aminobenzene-1,3-dicarbonitriles as effective inhibitors, demonstrating high efficiency through electrochemical and surface analysis methods (Verma et al., 2015). Such studies emphasize the compound's potential in protecting industrial materials against corrosion.
Antitubercular Potential
Another significant application is in the realm of medicinal chemistry, where synthesized compounds, including 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, have been analyzed for their potential as anti-tubercular agents through molecular docking simulations. These compounds displayed greater binding affinities compared to standard drugs, suggesting promising applications in the treatment of tuberculosis (Obu et al., 2021).
Photophysical Characterization
Photophysical studies have also been conducted on compounds such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, derived from related chemical structures, to understand their emission properties and excited state transitions. Such analyses provide insights into the utility of these compounds in optical materials and sensing applications (Chin et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
1-(2-aminophenyl)-1,2,4-triazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-6-14(13-9)8-4-2-1-3-7(8)11/h1-4,6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRQFZDHHMQDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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